5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate
Description
Properties
Molecular Formula |
C16H17F3O5S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[5-(trifluoromethylsulfonyloxy)-7,8-dihydronaphthalen-2-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H17F3O5S/c1-15(2,3)14(20)23-11-7-8-12-10(9-11)5-4-6-13(12)24-25(21,22)16(17,18)19/h6-9H,4-5H2,1-3H3 |
InChI Key |
YZXIWTMRPLBZEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=CCC2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Triflate Esters on Aromatic and Aliphatic Alcohols
The preparation of triflate esters such as 5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate generally involves the conversion of a hydroxyl group into a triflate leaving group using trifluoromethanesulfonyl reagents. The key steps are:
- Protection of sensitive groups (e.g., esterification of the phenolic or alcoholic hydroxyl with pivalic acid to form the pivalate ester).
- Activation of the hydroxyl group by reaction with trifluoromethanesulfonyl derivatives, typically trifluoromethanesulfonyl chloride (triflic anhydride can also be used).
- Use of a base to scavenge the acid generated and promote triflation.
Preparation of this compound
Starting Materials
- 7,8-Dihydronaphthalen-2-ol or its derivatives serve as the core substrate.
- Pivaloyl chloride or pivalic anhydride is used to introduce the pivalate ester protecting group on the phenolic hydroxyl.
- Trifluoromethanesulfonyl chloride (commonly abbreviated as triflyl chloride or TfCl) is the reagent for installing the triflate group.
Stepwise Preparation
Step 1: Formation of the Pivalate Ester
The hydroxyl group at the 2-position of the dihydronaphthalene is esterified with pivaloyl chloride under basic conditions, typically in the presence of a tertiary amine base such as pyridine or triethylamine. This step protects the hydroxyl group and stabilizes the molecule for subsequent triflation.
- Reaction conditions:
- Solvent: Dichloromethane (CH2Cl2) or tetrahydrofuran (THF)
- Base: Pyridine or triethylamine
- Temperature: 0 °C to room temperature
- Yield: Generally high (>80%) due to straightforward esterification.
Step 2: Triflation of the Hydroxyl Group
The free hydroxyl group (if present) or the activated position on the dihydronaphthalene ring is treated with trifluoromethanesulfonyl chloride in the presence of a base to form the triflate ester.
- Reaction conditions:
- Solvent: Anhydrous THF or dichloromethane
- Base: Pyridine, triethylamine, or 2,6-lutidine
- Temperature: Low temperatures (-20 °C to 0 °C) to avoid side reactions
Typical procedure:
- The substrate is dissolved in anhydrous solvent under inert atmosphere.
- The base is added to the solution.
- Trifluoromethanesulfonyl chloride is added dropwise at low temperature.
- The mixture is stirred until completion (monitored by TLC or HPLC).
- Workup involves aqueous quenching, extraction, drying, and purification by column chromatography.
Yield: Variable, often in the range of 50-85%, depending on substrate purity and reaction optimization.
Example Data Table of Reaction Conditions and Yields
| Step | Reagents and Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pivaloyl chloride, pyridine | CH2Cl2 or THF | 0 to 25 | 80-90 | Esterification of 7,8-dihydronaphthalen-2-ol |
| 2 | Trifluoromethanesulfonyl chloride, pyridine | Anhydrous THF | -20 to 0 | 50-85 | Formation of triflate ester |
Supporting Research Findings and Optimization Insights
- Triflation reactions are sensitive to moisture and require strictly anhydrous conditions to prevent hydrolysis of triflic chloride.
- Use of pyridine as both base and solvent scavenger is common; however, other bases like triethylamine or 2,6-lutidine can be employed to improve selectivity and reduce side reactions.
- Low temperature controls the rate of triflation and minimizes competing elimination or rearrangement reactions.
- Purification is typically achieved by silica gel chromatography, with the triflate ester exhibiting characteristic ^19F NMR signals around -78 ppm and ^1H NMR shifts consistent with the dihydronaphthalene and pivalate moieties.
- Alternative triflation reagents such as triflic anhydride can be used but may require more stringent conditions.
Additional Notes on Related Sulfonylation Chemistry
- According to related sulfonylation studies, trifluoromethylsulfonyl chloride can be prepared efficiently from trifluoromethylphenylmethanesulfonic acid using oxalyl chloride and DMF as catalyst at low temperatures (-20 to 0 °C), achieving yields up to 85%.
- The triflate group is a versatile leaving group in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, making this compound a valuable intermediate in synthetic organic chemistry.
Chemical Reactions Analysis
Types of Reactions
5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .
Scientific Research Applications
5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and agrochemicals
Mechanism of Action
The mechanism of action of 5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to specific targets, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogs
2.1.1. 5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate
- Structural Features : Replaces the dihydronaphthalene core with a dihydrobenzooxepin ring (a seven-membered oxygen-containing heterocycle). Retains the trifluoromethyl sulfonyloxy and pivalate groups.
- Applications : Like the target compound, it is listed as discontinued by CymitQuimica, indicating niche use in research settings .
2.1.2. (2R)-2-[2-[2,3-Difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]-3-methoxy-3-oxopropane-1-sulfonic acid
- Structural Features : Shares trifluoromethyl and sulfonic acid groups but incorporates a spirocyclic diazaspiro core and pyrimidine ring.
- Key Differences : The larger, more complex structure suggests pharmaceutical relevance (e.g., kinase inhibition or antibiotic activity). LCMS data (m/z 853.0 [M+H]⁺, retention time 1.31 min) highlight its polarity and analytical characteristics .
- Applications : Likely a drug candidate or intermediate, given its synthesis via patented methods .
2.2. Functional Group Analogs
2.2.1. Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole/tetrafluoroethylene]
- Structural Features : A fluoropolymer containing trifluoromethyl and dioxole groups.
- Key Differences : High molecular weight and polymeric nature contrast with the small-molecule target compound.
- Applications : Industrial uses (e.g., coatings, electronics) due to thermal stability and chemical resistance .
2.2.2. 3-(Hydroxymethylphosphinyl)-propanoic acid (HOE-061517)
- Structural Features : Phosphinyl and carboxylic acid groups instead of sulfonyloxy and ester moieties.
- Key Differences : Simpler structure with herbicidal applications (registered as a pesticide) .
Comparative Analysis Table
Research Findings and Discussion
- Reactivity: The trifluoromethyl sulfonyloxy group in the target compound is strongly electron-withdrawing, likely enhancing electrophilic reactivity compared to non-fluorinated analogs. This property is shared with the benzooxepin analog but contrasts with the polymeric compound’s inertness .
- Synthetic Challenges : The dihydronaphthalene and benzooxepin derivatives may require specialized conditions for introducing the sulfonyloxy group, such as using trifluoromethanesulfonic anhydride. The patent compound’s synthesis involves multi-step coupling and purification, as evidenced by LCMS/HPLC data .
- Stability : The partially saturated naphthalene ring may offer better stability than the benzooxepin analog due to reduced ring strain. Both are sensitive to hydrolysis under basic conditions due to the ester and sulfonate groups .
Biological Activity
5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate is a complex organic compound with notable biological activities attributed to its unique chemical structure. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H17F3O5S |
| Molecular Weight | 378.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2226904-85-2 |
| Purity | ≥98% |
The biological activity of this compound is primarily influenced by the presence of the trifluoromethylsulfonyl group. This functional group enhances the compound's interaction with various biological targets, including enzymes and receptors, which can modulate critical biological processes such as:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation: The interaction with receptors can influence signaling pathways that regulate cellular functions.
Antimicrobial Activity
Recent studies have shown that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various strains of bacteria and viruses, including influenza viruses. In one study, certain trifluoromethyl derivatives were found to inhibit influenza virus type A without exhibiting cytotoxicity, highlighting their potential as antiviral agents .
Case Studies and Research Findings
- Antiviral Activity: A study on trifluoromethyl-containing compounds indicated that certain derivatives exhibited low-micromolar inhibitory activity against various influenza strains. The most potent compound demonstrated effectiveness greater than traditional antiviral agents like favipiravir .
- Anticancer Mechanisms: Research on flavonoids has shown that they can induce cell cycle arrest and apoptosis in cancer cells through multiple pathways, including inhibition of cyclin-dependent kinases (CDKs). This suggests that this compound may also share similar mechanisms .
- Structure-Activity Relationship (SAR): Investigations into the SAR of trifluoromethyl compounds have revealed that modifications in the chemical structure can significantly impact biological activity. This highlights the importance of further research into optimizing the structure of this compound for enhanced efficacy against target diseases .
Q & A
Q. What methodologies resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
